molecular formula C14H10N2O B1392079 2-(4-Cyanobenzoyl)-3-methylpyridine CAS No. 1187167-24-3

2-(4-Cyanobenzoyl)-3-methylpyridine

Cat. No. B1392079
M. Wt: 222.24 g/mol
InChI Key: ZEGPAUJDEJGWEG-UHFFFAOYSA-N
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Description

“2-(4-Cyanobenzoyl)-3-methylpyridine” is a chemical compound with the molecular formula C14H10N2O. It has a molecular weight of 222.25 . The IUPAC name for this compound is 4-[(4-methyl-2-pyridinyl)carbonyl]benzonitrile .


Synthesis Analysis

The synthesis of compounds similar to “2-(4-Cyanobenzoyl)-3-methylpyridine” has been reported in the literature. For instance, a process for the preparation of 4-cyanobenzoyl chlorides, which are versatile and highly reactive synthetic intermediates, has been described . Another study reported the ketoreductase-assisted synthesis of chiral selective tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .

Scientific Research Applications

Chemical Stability and Metabolism

Research highlights the importance of 2-(4-Cyanobenzoyl)-3-methylpyridine and related compounds in studying the metabolism of potential pharmaceuticals. For instance, YH3945, a novel anti-cancer agent, showed extensive metabolism to different metabolites, including glucuronide conjugates. This study illuminated the metabolic pathways in rats, identifying O-demethylation, N-debenzylation, and hydroxylation as major routes, along with the formation of unique cyclic metabolites due to chemical instability, offering insights into drug metabolism and stability (Lee et al., 2004).

Pharmacological Effects

Several studies investigated the pharmacological effects of compounds structurally similar to 2-(4-Cyanobenzoyl)-3-methylpyridine. For instance, a novel ALK5 inhibitor, structurally related to 2-(4-Cyanobenzoyl)-3-methylpyridine, was studied for its pharmacokinetics and potential anti-fibrotic properties. The inhibitor showed significant distribution into the liver, kidneys, and lungs, suggesting potential for treating fibrosis (Kim et al., 2008). Additionally, 2-(4-Cyanobenzoyl)-3-methylpyridine derivatives have been synthesized and evaluated for their antiapomorphine activity, demonstrating potential as antipsychotic drugs (Tashiro et al., 1989).

Diagnostic Imaging

One of the significant contributions in the field of scientific research is the development of 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate ([(11)C]MFTC), a promising PET tracer for in vivo imaging of fatty acid amide hydrolase in rat and monkey brains. This development underscores the utility of derivatives of 2-(4-Cyanobenzoyl)-3-methylpyridine in enhancing neuroimaging and understanding brain functions and disorders (Kumata et al., 2015).

Neurophysiological Studies

The study of 2-(4-Cyanobenzoyl)-3-methylpyridine derivatives has also extended to exploring neurophysiological consequences. A series of neurophysiological tests on rats treated with methylpyridine derivatives showed changes similar to those observed with depressant compounds, providing insights into the effects of these compounds on the central nervous system and their potential therapeutic applications (Dyer et al., 1985).

properties

IUPAC Name

4-(3-methylpyridine-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-10-3-2-8-16-13(10)14(17)12-6-4-11(9-15)5-7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGPAUJDEJGWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanobenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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